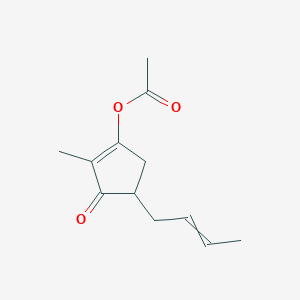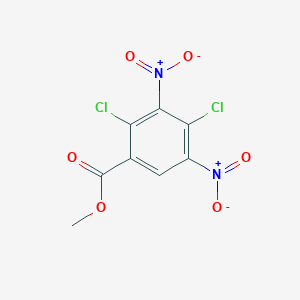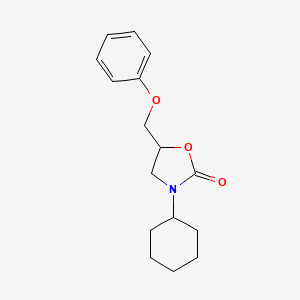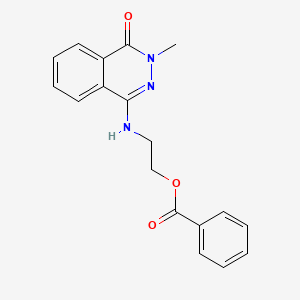![molecular formula C17H13I4NO6 B14463814 O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine CAS No. 70438-78-7](/img/structure/B14463814.png)
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a carboxymethoxy group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of L-tyrosine. The process includes:
Iodination: L-tyrosine is treated with iodine and an oxidizing agent to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Carboxymethoxylation: The iodinated tyrosine is then reacted with a carboxymethoxy reagent under controlled conditions to attach the carboxymethoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute iodine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce less iodinated tyrosine analogs.
Wissenschaftliche Forschungsanwendungen
O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The carboxymethoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Carboxymethoxy)-2-naphthoic acid
- 1,3,5-Tris(carboxymethoxy)benzene acid
- 4-(Carboxymethoxy)isophthalic acid
Uniqueness
What sets O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine apart from similar compounds is its specific arrangement of iodine atoms and the carboxymethoxy group. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in research focused on iodine chemistry and its biological implications.
Eigenschaften
CAS-Nummer |
70438-78-7 |
|---|---|
Molekularformel |
C17H13I4NO6 |
Molekulargewicht |
834.91 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[4-(carboxymethoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C17H13I4NO6/c18-9-1-7(3-13(22)17(25)26)2-10(19)16(9)28-8-4-11(20)15(12(21)5-8)27-6-14(23)24/h1-2,4-5,13H,3,6,22H2,(H,23,24)(H,25,26)/t13-/m0/s1 |
InChI-Schlüssel |
JPRSFSJXELNAAJ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCC(=O)O)I)I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)








![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)

